molecular formula C5H9ClF3N B1460128 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 1803585-22-9

2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No. B1460128
CAS RN: 1803585-22-9
M. Wt: 175.58 g/mol
InChI Key: YYYMJJAPNAKGEH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride, also known as TFMCB-HCl, is a cyclic amine hydrochloride salt that has been widely used in scientific research. It is a colorless, crystalline solid with a melting point of 142°C and a molecular weight of 230.6 g/mol. TFMCB-HCl is a powerful inhibitor of monoamine oxidase (MAO) enzymes and has been used in numerous scientific research applications.

Scientific Research Applications

2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride has been used in numerous scientific research applications, including studies of neurotransmitter release, enzyme inhibition, and drug metabolism. It has been used to study the effects of monoamine oxidase (MAO) inhibitors on neurotransmitter release, as well as to study the metabolism of drugs and other compounds. 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride has also been used in studies of the pharmacological effects of MAO inhibitors, as well as the effects of MAO inhibitors on the central nervous system.

Mechanism of Action

2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride acts as an inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride prevents the breakdown of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects
The inhibition of MAO enzymes by 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride has been shown to have numerous biochemical and physiological effects. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain, leading to increased mood and energy levels. In addition, 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride has been shown to increase levels of the neurotransmitter acetylcholine, which is involved in memory and learning.

Advantages and Limitations for Lab Experiments

The use of 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride in laboratory experiments has several advantages. It is a potent inhibitor of MAO enzymes, making it an ideal tool for studying the effects of MAO inhibitors on neurotransmitter release. In addition, 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to the use of 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride in laboratory experiments. It is not as well-studied as other MAO inhibitors, and its effects on the central nervous system are not well-understood.

Future Directions

Future research on 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride could focus on further elucidating its mechanism of action, as well as its effects on the central nervous system. In addition, further research could be conducted to investigate the potential therapeutic use of 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride for the treatment of neurological disorders. Furthermore, studies could be conducted to explore the potential use of 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride as a drug delivery system for other drugs. Finally, research could be conducted to investigate the potential use of 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride in the development of novel MAO inhibitors.

properties

IUPAC Name

2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYMJJAPNAKGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

CAS RN

1803585-22-9
Record name Cyclobutanamine, 2-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803585-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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